molecular formula C16H24N6O6 B11052425 4,4'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dibutanoic acid

4,4'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dibutanoic acid

Cat. No.: B11052425
M. Wt: 396.40 g/mol
InChI Key: VMPILIVEAICKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core hexazacyclopentafluorene structure, followed by the introduction of the butanoic acid side chain and the hydroxy-oxobutyl group. Key reaction conditions include the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for efficient and consistent production. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxy or oxo positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a carboxylic acid, while reduction of the oxo groups may produce diols.

Scientific Research Applications

Chemistry

In chemistry, 4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.

Medicine

In medicine, 4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID is investigated for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form hydrogen bonds and participate in redox reactions plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]PROPANOIC ACID
  • 4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]PENTANOIC ACID

Uniqueness

The uniqueness of 4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H24N6O6

Molecular Weight

396.40 g/mol

IUPAC Name

4-[9-(3-carboxypropyl)-6,14-dioxo-1,3,5,7,9,11-hexazatetracyclo[9.2.1.05,13.07,12]tetradecan-3-yl]butanoic acid

InChI

InChI=1S/C16H24N6O6/c23-11(24)3-1-5-17-7-19-13-14-21(15(19)27)9-18(6-2-4-12(25)26)10-22(14)16(28)20(13)8-17/h13-14H,1-10H2,(H,23,24)(H,25,26)

InChI Key

VMPILIVEAICKGG-UHFFFAOYSA-N

Canonical SMILES

C1N(CN2C3N1C(=O)N4C3N(C2=O)CN(C4)CCCC(=O)O)CCCC(=O)O

Origin of Product

United States

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